Colon Cancer Cytotoxicity vs. β-Sitosterol
In a head-to-head in vitro study, fucosterol demonstrated superior cytotoxicity against the HT29 colon adenocarcinoma cell line compared to the common phytosterol β-sitosterol. Fucosterol achieved an IC50 of 70.41 ± 7.5 μg/mL, whereas β-sitosterol exhibited an IC50 of 501.0 ± 50 μg/mL in the same assay [1]. This represents a ~7-fold increase in potency for fucosterol against this specific cancer model. Furthermore, fucosterol's efficacy against breast cancer (T47D) was also observed with an IC50 of 27.94 ± 9.3 μg/mL [2].
| Evidence Dimension | Cytotoxicity against HT29 colon cancer cells |
|---|---|
| Target Compound Data | IC50 = 70.41 ± 7.5 μg/mL |
| Comparator Or Baseline | β-Sitosterol: IC50 = 501.0 ± 50 μg/mL |
| Quantified Difference | Fucosterol is approximately 7.1 times more potent (lower IC50) than β-sitosterol. |
| Conditions | MTT assay using HT29 colon adenocarcinoma cell line. |
Why This Matters
Procurement of fucosterol over generic β-sitosterol is justified for oncology research targeting colon cancer, where significantly lower doses are required to achieve growth inhibition.
- [1] Khanavi, M., et al. (2012). Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacognosy Magazine, 8(29), 60-64. View Source
- [2] Khanavi, M., et al. (2012). Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacognosy Magazine, 8(29), 60-64. View Source
